Propyl Chloroformate-d7 chemical properties and structure
Propyl Chloroformate-d7 chemical properties and structure
An In-Depth Technical Guide to Propyl Chloroformate-d7: Properties, Synthesis, and Applications
Introduction
Propyl Chloroformate-d7 is a deuterated, stable isotope-labeled analogue of propyl chloroformate. In the fields of advanced chemical research and drug development, stable isotope labeling is an indispensable tool. The substitution of hydrogen atoms with their heavier isotope, deuterium, imparts a specific mass shift to the molecule without significantly altering its chemical properties. This unique characteristic makes Propyl Chloroformate-d7 a powerful reagent, primarily utilized as a derivatizing agent in quantitative analytical workflows, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its application allows for the creation of heavy-labeled internal standards, enabling highly accurate and precise quantification of target analytes in complex biological matrices through isotope dilution techniques. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, reactivity, and applications of Propyl Chloroformate-d7 for researchers, scientists, and professionals in drug development.
Core Chemical and Physical Properties
Propyl Chloroformate-d7 is a light yellow, flammable liquid.[1] Its physical and chemical characteristics are nearly identical to its non-deuterated counterpart, with the primary difference being its increased molecular weight due to the seven deuterium atoms.[2] This mass difference is the cornerstone of its utility in mass spectrometry-based analytical methods.
| Property | Value | Source(s) |
| CAS Number | 1228182-42-0 | [1][2] |
| Molecular Formula | C₄D₇ClO₂ | [3] |
| Molecular Weight | 129.59 g/mol | [1][2] |
| Appearance | Light Yellow Liquid | [1][3] |
| Boiling Point | 105-106 °C | [2] |
| Density | 1.15 g/mL at 25 °C | [2] |
| Flash Point | 22 °C (71.6 °F) | [2] |
| Isotopic Purity | ≥ 98 atom % D | [2] |
| Storage Temperature | 2-8°C | [2][4] |
| Synonyms | Chloroformic Acid Propyl Ester-d7, Propyl Carbonochloridate-d7, n-Propyl Chloroformate-d7 | [1][3] |
Chemical Structure and Isotopic Labeling
The structure of Propyl Chloroformate-d7 consists of a propyl group fully labeled with seven deuterium atoms, attached to a chloroformate functional group. The strategic placement of deuterium across the entire propyl chain ensures a significant and distinct mass shift (M+7) compared to the native (d0) analogue, which is critical for preventing spectral overlap in mass spectrometry applications.[2]
Caption: Chemical structure of Propyl Chloroformate-d7.
**3. Synthesis and Reactivity
Plausible Synthetic Route
While specific proprietary synthesis methods may vary, the most logical and established route to Propyl Chloroformate-d7 involves the reaction of fully deuterated n-propanol (Propan-1,1,2,2,3,3,3-d7-ol) with a phosgene equivalent. Phosgene (COCl₂) itself is highly toxic, so modern syntheses often employ safer alternatives like triphosgene (bis(trichloromethyl) carbonate) or diphosgene (trichloromethyl chloroformate). The reaction is typically carried out in an inert solvent in the presence of a base to neutralize the HCl byproduct.
A more recent and safer laboratory-scale method involves the photo-on-demand synthesis from a chloroform solution containing the alcohol, which avoids the handling of phosgene or its direct precursors.[5][6]
Caption: Plausible synthesis of Propyl Chloroformate-d7.
Core Reactivity: Derivatization Mechanism
The high reactivity of the chloroformate group is central to its function as a derivatizing agent. The carbon atom of the chloroformate is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it susceptible to nucleophilic attack by compounds containing active hydrogen atoms, such as primary and secondary amines, phenols, and thiols.
The reaction proceeds via a nucleophilic acyl substitution mechanism. A nucleophile (e.g., an amine) attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and forming a stable carbamate derivative. The reaction is typically performed under mild alkaline conditions to deprotonate the nucleophile, increasing its reactivity, and to neutralize the HCl byproduct.[7]
Caption: General mechanism for amine derivatization.
Applications in Analytical Sciences
The primary application of Propyl Chloroformate-d7 is as a derivatization and internal standard reagent for quantitative analysis by mass spectrometry.[8]
The Role of Derivatization
Many compounds of interest in pharmaceutical and clinical research, such as amino acids, neurotransmitters, and drugs with amine or hydroxyl groups, are often polar and non-volatile.[1][9] These characteristics make them unsuitable for direct analysis by GC-MS. Derivatization with propyl chloroformate addresses this by:
-
Increasing Volatility: The reaction masks polar functional groups, reducing intermolecular hydrogen bonding and allowing the analyte to be vaporized for gas chromatography.
-
Improving Thermal Stability: The resulting carbamate or carbonate derivatives are often more stable at the high temperatures used in the GC injector and column.
-
Enhancing Mass Spectrometric Detection: The derivatization adds a predictable mass to the analyte, often moving the fragment ions to a higher, cleaner region of the mass spectrum, which improves signal-to-noise and selectivity.[10]
Principle of Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry is the gold standard for quantitative analysis. The workflow leverages a stable isotope-labeled version of the analyte as an internal standard. Because the labeled standard (created using Propyl Chloroformate-d7) is chemically identical to the native analyte, it co-elutes chromatographically and experiences the same extraction inefficiencies, matrix effects, and ionization suppression in the mass spectrometer.
By adding a known amount of the heavy-labeled standard to a sample, the concentration of the unknown native analyte can be determined with high precision by measuring the ratio of the mass spectrometric signals of the native (light) and labeled (heavy) analytes.
Caption: Workflow for Isotope Dilution Mass Spectrometry.
Example Protocol: Derivatization of an Amine for GC-MS Analysis
This protocol is a representative example adapted from methodologies for amino acid and drug analysis.[1][7] Researchers must optimize parameters for their specific analyte and matrix.
Objective: To derivatize a primary amine in an aqueous sample for quantitative analysis by GC-MS, using Propyl Chloroformate-d7 to generate a heavy-labeled standard.
Materials:
-
Propyl Chloroformate-d7
-
Analyte standard (non-deuterated)
-
Aqueous sample containing the analyte
-
Pyridine
-
Propanol (or other suitable alcohol)
-
Chloroform (or other suitable extraction solvent)
-
Sodium bicarbonate or other suitable base
-
Anhydrous sodium sulfate
-
Vials for reaction and GC-MS analysis
Procedure:
-
Standard Preparation: Prepare a stock solution of the non-deuterated analyte standard at a known concentration.
-
Sample Preparation: To 100 µL of the aqueous sample in a reaction vial, add a precise volume of the non-deuterated analyte standard (this will be the internal standard for the d7-derivatized sample analyte).
-
pH Adjustment: Add 50 µL of 1 M sodium bicarbonate to the vial to ensure the reaction medium is alkaline. Vortex briefly.
-
Derivatization Reagent Preparation: Prepare the derivatization reagent by mixing 50 µL of Propyl Chloroformate-d7 with 450 µL of propanol.
-
Reaction: Add 50 µL of the derivatization reagent to the sample vial. Add 20 µL of pyridine to catalyze the reaction. Cap the vial tightly and vortex vigorously for 1 minute. Allow the reaction to proceed at room temperature for 15 minutes. Causality Note: Vigorous mixing is crucial to ensure efficient reaction in the biphasic system.
-
Extraction: Add 500 µL of chloroform to the vial. Vortex for 30 seconds to extract the derivatized analyte into the organic layer. Centrifuge for 5 minutes to separate the phases.
-
Drying: Carefully transfer the lower organic layer (chloroform) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water. Causality Note: Water removal is critical to prevent hydrolysis of the derivative and damage to the GC column.
-
Analysis: Transfer the dried organic extract to a GC-MS autosampler vial. Inject an appropriate volume (e.g., 1 µL) into the GC-MS system.
-
Quantification: Monitor the characteristic ions for the d0-analyte derivatized with the d7-propyl chloroformate and the native analyte also derivatized with the d7-propyl chloroformate. The concentration of the native analyte is calculated from the peak area ratio relative to the known concentration of the spiked internal standard.
Safety, Handling, and Storage
Propyl Chloroformate-d7, like its non-deuterated form, is a hazardous chemical that requires strict safety protocols.[11]
-
Hazards: It is a highly flammable liquid and vapor.[12] It is toxic if inhaled, harmful if swallowed, and causes severe skin burns and eye damage.[2][12] It is a lachrymator and reacts with water or moisture to produce corrosive hydrogen chloride gas.[12]
-
Handling: All handling should be performed in a well-ventilated chemical fume hood.[12] Personal protective equipment (PPE), including chemical safety goggles, a face shield, flame-retardant lab coat, and chemically resistant gloves, is mandatory.[7] Use only non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[7][11]
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[7] The recommended storage temperature is 2-8°C in a refrigerator designated for flammable chemicals.[2][12] It is incompatible with water, strong bases, alcohols, and amines.[11]
-
Spills and Disposal: In case of a spill, evacuate the area. Use an absorbent material like dry sand or inert absorbent for cleanup; do not use water.[11][13] Dispose of the chemical and contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[11]
Conclusion
Propyl Chloroformate-d7 is a specialized but highly valuable reagent for modern analytical science. Its utility as a derivatizing agent, combined with the precision afforded by stable isotope labeling, empowers researchers to perform highly accurate quantification of a wide range of analytes in complex matrices. Understanding its chemical properties, reactivity, and the principles of its application in isotope dilution mass spectrometry is crucial for its effective and safe use in drug development, clinical diagnostics, and metabolomics research.
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INCHEM. ICSC 1595 - n-PROPYL CHLOROFORMATE. [Link]
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Pharmaffiliates. Propyl Chloroformate-d7 | 1228182-42-0. [Link]
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Hameister, C., et al. (2012). Amino acid analysis in physiological samples by GC-MS with propyl chloroformate derivatization and iTRAQ-LC-MS/MS. Methods in Molecular Biology, 828, 165-81. [Link]
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Spaggiari, G., et al. (2021). Ethylchloroformate Derivatization for GC–MS Analysis of Resveratrol Isomers in Red Wine. Molecules, 26(11), 3345. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Unveiling Propyl Chloroformate: A Deep Dive into its Role in Chemical Synthesis. [Link]
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Liang, F., et al. (2020). Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates. Organic Letters, 22(9), 3566-3569. [Link]
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Organic Chemistry Portal. Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates. [Link]
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NIST. n-Propyl chloroformate Mass Spectrum. [Link]
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ResearchGate. Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates. [Link]
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ResearchGate. Improved sensitivity using liquid chromatography mass spectrometry (LC-MS) for detection of propyl chloroformate derivatised β-N-methylamino-L-alanine (BMAA) in cyanobacteria. [Link]
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ResearchGate. Effects of derivatization reagents consisting of n-alkyl chloroformate/n-alcohol combinations in LC–ESI-MS/MS analysis of zwitterionic antiepileptic drugs. [Link]
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